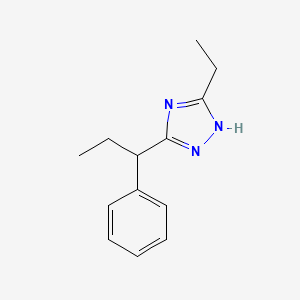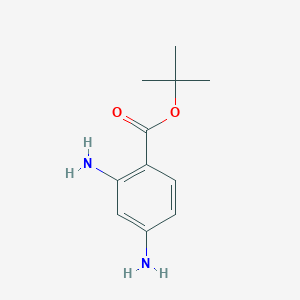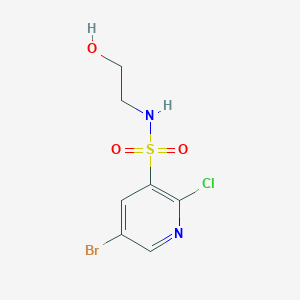![molecular formula C12H16N2O3 B7587588 [1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate is a chemical compound that belongs to the class of local anesthetics. It is also known as Mepivacaine, and it is commonly used in dental and minor surgical procedures. Mepivacaine is a derivative of the amino amide group of local anesthetics, which makes it structurally similar to lidocaine and bupivacaine. In
作用机制
Mepivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the generation of an action potential. Mepivacaine has a rapid onset of action and a relatively short duration of effect.
Biochemical and Physiological Effects:
Mepivacaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 2 hours. Mepivacaine has been shown to have minimal systemic toxicity and does not cause significant cardiovascular or respiratory effects. However, it can cause local reactions, such as pain and swelling at the site of injection.
实验室实验的优点和局限性
Mepivacaine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a rapid onset of action. Additionally, Mepivacaine has a relatively short duration of effect, which allows for repeated measurements over a short period of time. However, Mepivacaine can cause local reactions, which can interfere with the accuracy of the experimental results.
未来方向
There are several future directions for the study of Mepivacaine. One area of research is the development of new formulations of Mepivacaine that have a longer duration of effect. Another area of research is the investigation of Mepivacaine as a treatment for chronic pain and neuropathic pain. Additionally, the use of Mepivacaine in combination with other drugs, such as opioids and non-steroidal anti-inflammatory drugs, is an area of research that could lead to improved pain management strategies.
Conclusion:
In conclusion, Mepivacaine is a local anesthetic that has been extensively studied for its use in dental and minor surgical procedures. It works by blocking the transmission of nerve impulses from the site of injection to the brain. Mepivacaine has several advantages for use in laboratory experiments, but it can cause local reactions that can interfere with the accuracy of the experimental results. There are several future directions for the study of Mepivacaine, including the development of new formulations and the investigation of its use in chronic and neuropathic pain management.
合成方法
The synthesis of Mepivacaine involves the reaction of 2-amino-6-methylbenzoic acid with N-methylpipecolic acid to form the corresponding amide. The amide is then esterified with 1-methylamino-2-propanol to form Mepivacaine. The synthesis of Mepivacaine is a straightforward process that can be performed in a laboratory setting.
科学研究应用
Mepivacaine has been extensively studied for its use as a local anesthetic in dental and minor surgical procedures. It has also been used in regional anesthesia for peripheral nerve blocks. Mepivacaine has been compared to other local anesthetics, such as lidocaine and bupivacaine, to determine its efficacy and safety. Additionally, Mepivacaine has been studied for its potential use in pain management and as a treatment for neuropathic pain.
属性
IUPAC Name |
[1-(methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-4-6-9(13)10(7)12(16)17-8(2)11(15)14-3/h4-6,8H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYJZZGIQZQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)OC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)




![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)